dimethyl 4'-(acetylamino)-4-hydroxybiphenyl-2,3-dicarboxylate
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Overview
Description
Dimethyl 4’-(acetylamino)-4-hydroxybiphenyl-2,3-dicarboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its biphenyl structure, which includes an acetylamino group, a hydroxy group, and two carboxylate groups. The unique arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 4’-(acetylamino)-4-hydroxybiphenyl-2,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the acetylation of 4’-amino-4-hydroxybiphenyl, followed by esterification with dimethyl sulfate. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the acetylation and esterification processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4’-(acetylamino)-4-hydroxybiphenyl-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 4’-acetylamino-4-oxobiphenyl-2,3-dicarboxylate.
Reduction: Formation of dimethyl 4’-(amino)-4-hydroxybiphenyl-2,3-dicarboxylate.
Substitution: Formation of various esters or amides depending on the substituents used.
Scientific Research Applications
Dimethyl 4’-(acetylamino)-4-hydroxybiphenyl-2,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dimethyl 4’-(acetylamino)-4-hydroxybiphenyl-2,3-dicarboxylate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The hydroxy group can participate in redox reactions, altering the oxidative state of cellular components. The carboxylate groups can interact with metal ions, affecting enzymatic activities and signaling pathways.
Comparison with Similar Compounds
Dimethyl 4’-(amino)-4-hydroxybiphenyl-2,3-dicarboxylate: Lacks the acetyl group, resulting in different reactivity and biological activity.
Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate: Shares the acetylamino group but has a different core structure, leading to distinct chemical properties.
Uniqueness: Dimethyl 4’-(acetylamino)-4-hydroxybiphenyl-2,3-dicarboxylate is unique due to its specific combination of functional groups, which confer a balance of hydrophilic and hydrophobic properties. This balance enhances its solubility and reactivity, making it a versatile compound in various applications.
Properties
IUPAC Name |
dimethyl 3-(4-acetamidophenyl)-6-hydroxybenzene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-10(20)19-12-6-4-11(5-7-12)13-8-9-14(21)16(18(23)25-3)15(13)17(22)24-2/h4-9,21H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFHYNLQGTKJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=C(C(=C(C=C2)O)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401334101 |
Source
|
Record name | Dimethyl 4'-acetamido-4-hydroxy-2,3-biphenyldicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401334101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69836-66-4 |
Source
|
Record name | Dimethyl 4'-acetamido-4-hydroxy-2,3-biphenyldicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401334101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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